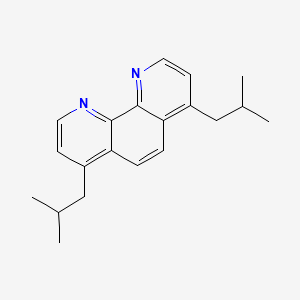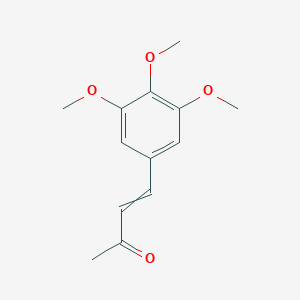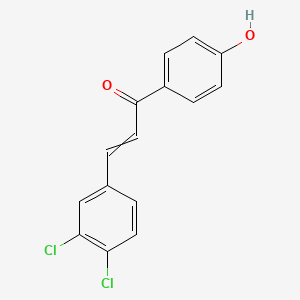![molecular formula C7H18N3O4P-2 B11724654 1-Amino-3-[(4-aminobutyl)amino]propyl phosphate](/img/structure/B11724654.png)
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate is a compound that belongs to the class of polyamines. Polyamines are small cationic molecules that play crucial roles in cellular proliferation and various physiological functions . This compound is structurally characterized by the presence of amino groups and a phosphate group, making it a versatile molecule in biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[(4-aminobutyl)amino]propyl phosphate typically involves the reaction of 1,3-diaminopropane with 4-aminobutylamine in the presence of a phosphorylating agent. The reaction conditions often include a solvent such as water or an organic solvent, and the process is carried out at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-[(4-aminobutyl)amino]propyl phosphate involves its interaction with cellular polyamine transport systems. It can induce oxidative stress in mitochondria at low concentrations, leading to the activation of pro-apoptotic pathways. Additionally, it regulates cell proliferation by modulating the expression of proteins involved in polyamine biosynthesis and transport .
Comparación Con Compuestos Similares
Similar Compounds
Putrescine: A simple polyamine involved in cellular metabolism.
Spermidine: Another polyamine with roles in cellular growth and differentiation.
Spermine: A polyamine that stabilizes DNA and is involved in cellular processes.
Uniqueness
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. Its ability to induce oxidative stress and regulate polyamine levels makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H18N3O4P-2 |
|---|---|
Peso molecular |
239.21 g/mol |
Nombre IUPAC |
[1-amino-3-(4-aminobutylamino)propyl] phosphate |
InChI |
InChI=1S/C7H20N3O4P/c8-4-1-2-5-10-6-3-7(9)14-15(11,12)13/h7,10H,1-6,8-9H2,(H2,11,12,13)/p-2 |
Clave InChI |
HQYDQBGUXOUOIO-UHFFFAOYSA-L |
SMILES canónico |
C(CCNCCC(N)OP(=O)([O-])[O-])CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide](/img/structure/B11724574.png)

![3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724590.png)
![Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate](/img/structure/B11724592.png)



![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724612.png)

![3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724631.png)


![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11724646.png)
![2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one](/img/structure/B11724653.png)
